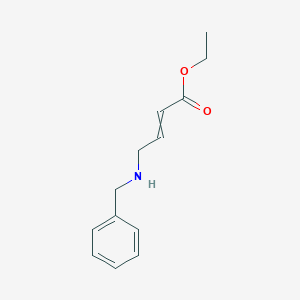
Ethyl 4-(benzylamino)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(benzylamino)but-2-enoate is an organic compound that belongs to the class of enaminones Enaminones are compounds containing both an enamine and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-(benzylamino)but-2-enoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with benzylamine. The reaction typically involves the following steps:
Condensation Reaction: Ethyl acetoacetate reacts with benzylamine under basic conditions to form the enaminone intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product.
The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(benzylamino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enamine group to an amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted enaminones.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(benzylamino)but-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 4-(benzylamino)but-2-enoate involves its interaction with specific molecular targets. The enamine group can participate in nucleophilic addition reactions, while the benzylamino group can interact with biological receptors. The exact pathways and targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(benzylamino)but-2-enoate can be compared with other enaminones and related compounds:
Ethyl acetoacetate: A precursor in the synthesis of this compound.
Benzylamine: Another precursor used in the synthesis.
Other Enaminones: Compounds with similar structures but different substituents, which may exhibit different reactivity and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
131489-60-6 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
ethyl 4-(benzylamino)but-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)9-6-10-14-11-12-7-4-3-5-8-12/h3-9,14H,2,10-11H2,1H3 |
InChI-Schlüssel |
PLNDMCCIVDQBFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CCNCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


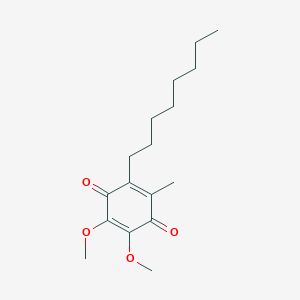
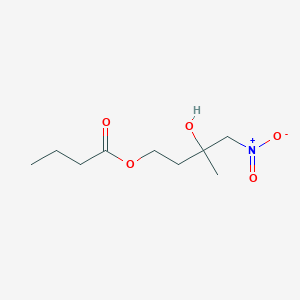


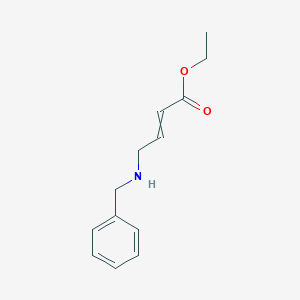
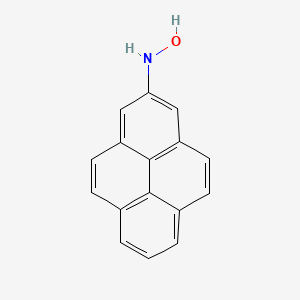
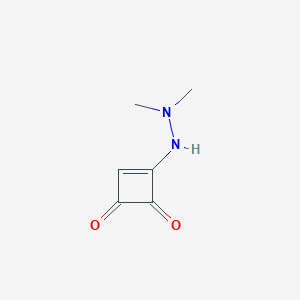
![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)

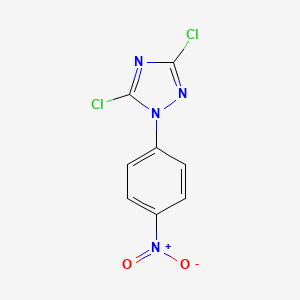
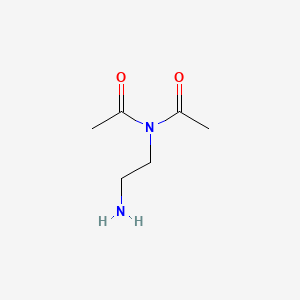
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)

